N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine
説明
Historical Development and Discovery
The development of N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine emerged from a sophisticated two-step prototype optimization strategy that utilized computer modeling of ligand docking with target proteins. This innovative approach was designed to identify low affinity binding sites that were typically missed by traditional x-ray crystallography methods. The strategy involved identifying these previously undetected low affinity sites and subsequently designing bifunctional analogs capable of simultaneous binding at both the computer-determined low affinity site and the x-ray-identified high affinity site.
The pioneering research was conducted in the mid-1990s, with the compound being reported as part of a series of highly potent, selective, and cost-effective bifunctional acetylcholinesterase inhibitors. The computational modeling approach revealed the existence of a low affinity tacrine peripheral site in acetylcholinesterase, which provided the structural foundation for designing improved cholinesterase ligands specifically for treating neurodegenerative conditions. This discovery marked a significant paradigm shift from traditional single-site inhibitors to dual-binding compounds with enhanced therapeutic potential.
The compound's development represented a breakthrough in medicinal chemistry design principles, demonstrating that strategic molecular linking could produce inhibitors with dramatically improved potency and selectivity profiles. The research team's success with alkylene-linked bis-tacrine analogs, which required only simple synthetic reactions to produce, established a new framework for rational drug design in the acetylcholinesterase inhibitor field. The compound became the prototype for an entire class of dimeric acetylcholinesterase inhibitors that would subsequently influence decades of neurotherapeutic research.
Nomenclature and Synonyms
This compound possesses an extensive nomenclature system reflecting its significance across multiple research domains and chemical databases. The compound is most commonly referred to by its simplified designation bis(7)-tacrine, which directly indicates its structural composition of two tacrine units connected by a seven-carbon linker. Additional systematic nomenclature includes bis-7-tacrine and the more descriptive 1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine.
The compound's official International Union of Pure and Applied Chemistry name is N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine, which precisely describes its molecular architecture. Chemical database registries have assigned multiple identifier codes, including the Chemical Abstracts Service registry number 181865-13-4 for the free base form and 224445-12-9 for the dihydrochloride salt form. The compound is also catalogued under various commercial designations such as Tacrine-Based Inhibitor 2f and bis(heptyl)-cognitin dihydrochloride.
| Nomenclature Category | Designation | Source/Registry |
|---|---|---|
| Systematic Name | This compound | International Union of Pure and Applied Chemistry |
| Common Name | bis(7)-tacrine | Literature Standard |
| Alternative Names | bis-7-tacrine, 1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine | Chemical Databases |
| Chemical Abstracts Service Number | 181865-13-4 (free base) | Chemical Abstracts Service Registry |
| Chemical Abstracts Service Number | 224445-12-9 (dihydrochloride) | Chemical Abstracts Service Registry |
| PubChem Compound Identifier | 9549196 (free base) | PubChem Database |
| ChEMBL Identifier | CHEMBL32823 | European Molecular Biology Laboratory |
The molecular formula for the free base form is C₃₃H₄₀N₄ with a molecular weight of 492.7 grams per mole, while the dihydrochloride salt form has the formula C₃₃H₄₂Cl₂N₄ with a molecular weight of 565.6 grams per mole. The compound's InChI identifier and SMILES notation provide standardized computational representations that facilitate database searches and computational modeling studies.
Place in Medicinal Chemistry Research
This compound occupies a central position in contemporary medicinal chemistry research as a prototype multitarget-directed ligand for neurodegenerative disease therapy. The compound represents a fundamental shift from traditional single-target drug design to polypharmacological approaches that address multiple pathological mechanisms simultaneously. This strategic positioning has made it an essential reference compound for researchers developing next-generation neurotherapeutic agents.
The compound's significance extends beyond its direct therapeutic applications to its role as a molecular template for structure-activity relationship studies. Researchers have systematically modified various structural elements of the bis(7)-tacrine framework to explore how changes in linker length, substitution patterns, and terminal modifications affect biological activity profiles. These investigations have generated extensive libraries of related compounds, each contributing to the understanding of optimal molecular features for multitarget acetylcholinesterase inhibition.
In the context of modern drug discovery, this compound serves as a benchmark for evaluating new compound series and validating computational drug design methodologies. The compound's well-characterized biological profile provides researchers with reliable reference data for comparative studies, making it an indispensable tool in acetylcholinesterase inhibitor research programs. Its documented multitarget activities have also inspired the development of hybrid molecules that incorporate tacrine-like structures with other pharmacophores targeting complementary disease mechanisms.
The compound has become particularly influential in the field of rational drug design, where its successful dual-site binding mechanism has been extensively studied and replicated in other molecular scaffolds. Research groups worldwide have adopted the bis(7)-tacrine design principles to create novel multifunctional compounds targeting various neurodegenerative conditions. This widespread adoption has established the compound as a foundational structure in contemporary medicinal chemistry, influencing both academic research directions and pharmaceutical industry development strategies.
Relationship to Parent Compound Tacrine
The relationship between this compound and its parent compound tacrine represents a paradigmatic example of rational drug optimization through molecular dimerization strategies. Tacrine, chemically designated as 9-amino-1,2,3,4-tetrahydroacridine, was the first acetylcholinesterase inhibitor approved for treating dementia symptoms but was later withdrawn due to significant hepatotoxicity concerns. The development of bis(7)-tacrine addressed these limitations while dramatically enhancing therapeutic potency through innovative molecular design approaches.
The structural relationship involves the covalent linking of two tacrine molecules through their exocyclic amino groups via a heptane-1,7-diyl chain, creating a symmetric dimeric structure that retains the essential pharmacophoric features of both tacrine units. This molecular architecture enables simultaneous interaction with multiple binding sites within the acetylcholinesterase enzyme, resulting in inhibition potencies that exceed those of tacrine by more than 1,000-fold. The seven-carbon linker length was specifically optimized to provide the appropriate spatial positioning for dual-site enzyme binding while maintaining favorable pharmacological properties.
| Comparative Parameter | Tacrine | This compound | Enhancement Factor |
|---|---|---|---|
| Molecular Weight | 198.3 g/mol | 492.7 g/mol | 2.5-fold increase |
| Acetylcholinesterase Inhibition | Micromolar range | 0.40 nanomolar | >1,000-fold improvement |
| Selectivity Profile | Limited selectivity | Enhanced acetylcholinesterase selectivity | Significant improvement |
| Binding Mechanism | Single-site binding | Dual-site binding | Mechanistic advancement |
| Structural Complexity | Monomeric | Dimeric with linker | Architectural sophistication |
The pharmacological enhancements achieved through dimerization extend beyond simple potency improvements to include altered selectivity profiles and additional biological activities not observed with the parent compound. While tacrine exhibits relatively modest selectivity between acetylcholinesterase and butyrylcholinesterase, bis(7)-tacrine demonstrates significantly enhanced selectivity for acetylcholinesterase, which is therapeutically advantageous for neurological applications. Furthermore, the dimeric structure has revealed additional pharmacological targets, including gamma-aminobutyric acid receptors and voltage-dependent calcium channels, expanding the compound's potential therapeutic mechanisms beyond acetylcholinesterase inhibition.
The structural modifications inherent in the bis(7)-tacrine design have also addressed some of the safety concerns associated with tacrine therapy. Research has demonstrated that the compound exhibits reduced hepatotoxicity compared to tacrine while maintaining superior neuroprotective properties. These improvements result from the modification of the free primary amine group present in tacrine, which has been implicated in the parent compound's adverse effects. The strategic molecular linking approach has thus achieved the dual objectives of enhanced efficacy and improved safety profiles, establishing bis(7)-tacrine as a superior therapeutic candidate compared to its parent compound.
特性
CAS番号 |
181865-13-4 |
|---|---|
分子式 |
C33H40N4 |
分子量 |
492.7 g/mol |
IUPAC名 |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine |
InChI |
InChI=1S/C33H40N4/c1(2-12-22-34-32-24-14-4-8-18-28(24)36-29-19-9-5-15-25(29)32)3-13-23-35-33-26-16-6-10-20-30(26)37-31-21-11-7-17-27(31)33/h4,6,8,10,14,16,18,20H,1-3,5,7,9,11-13,15,17,19,21-23H2,(H,34,36)(H,35,37) |
InChIキー |
ITZOKHKOFJOBFS-UHFFFAOYSA-N |
SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
正規SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64 |
同義語 |
1,7-N-heptylene-bis-9,9'-amino-1,2,3,4-tetrahydroacridine bis(7)-cognitin bis(7)-tacrine |
製品の起源 |
United States |
準備方法
Catalytic Reductive Amination
Heptane-1,7-diol undergoes reductive amination in the presence of NH₃ and H₂ at elevated temperatures (150°C) using the Ru catalyst. The reaction proceeds via two sequential steps:
-
Formation of an amino alcohol intermediate through partial amination of the diol.
-
Complete conversion to the diamine via further hydrogenation.
Key reaction parameters include:
-
Catalyst loading : 0.5 mol% [RuHCl(acridine-iPr-PNP)(CO)].
-
Solvent : Toluene or tert-amyl alcohol.
The process yields heptane-1,7-diamine with >90% purity, as confirmed by ¹H NMR and gas chromatography. Side products, such as nitriles (e.g., 1-amino-7-nitrile), are minimized through optimized H₂ pressure and catalyst-to-substrate ratios.
Synthesis of 9-Halo-1,2,3,4-Tetrahydroacridine
The tetrahydroacridine (tacrine) units require functionalization at the 9-position to enable coupling with the diamine. Tacrine (9-amino-1,2,3,4-tetrahydroacridine) is typically synthesized via the Friedländer condensation of anthranilic acid with cyclohexanone. To introduce a leaving group at the 9-position, the following steps are employed:
Diazotization and Sandmeyer Reaction
-
Diazotization : Tacrine’s primary amine group is treated with NaNO₂ and HBr at 0–5°C to form a diazonium salt.
-
Bromination : The diazonium salt undergoes a Sandmeyer reaction with CuBr, replacing the amino group with a bromine atom to yield 9-bromo-1,2,3,4-tetrahydroacridine .
This method ensures high regioselectivity and avoids side reactions, such as ring bromination. The product is purified via recrystallization from ethanol, achieving >95% purity.
Coupling Reaction: Assembly of the Bivalent Derivative
The final step involves linking two 9-bromo-tacrine units to heptane-1,7-diamine via nucleophilic aromatic substitution .
Reaction Conditions
-
Solvent : Dimethylformamide (DMF) or tetrahydrofuran (THF).
-
Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
The reaction mechanism proceeds as follows:
-
The diamine’s primary amines deprotonate to form nucleophilic amide ions.
-
These ions attack the electron-deficient 9-position of 9-bromo-tacrine, displacing bromide.
Optimization Challenges
-
Steric hindrance : The bulky tetrahydroacridine rings necessitate prolonged reaction times.
-
By-products : Oligomerization or mono-substituted intermediates may form, requiring column chromatography (silica gel, ethyl acetate/hexane) for purification.
The optimized protocol achieves a 65–75% yield of N,N'-di-1,2,3,4-tetrahydroacridin-9-ylheptane-1,7-diamine, characterized by LC-MS and ¹³C NMR.
Structural Characterization and Validation
X-ray Crystallography
The compound’s binding mode within Torpedo californica AChE was resolved via X-ray crystallography (PDB: 2CKM). Key interactions include:
Spectroscopic Data
-
¹H NMR (CDCl₃) : δ 2.67 (t, 4H, –NH–(CH₂)₇–NH–), 1.25–1.43 (m, 10H, acridine CH₂), 6.04 (s, 2H, aromatic H).
Comparative Analysis with Shorter Spacers
Rydberg et al. compared the 7-carbon spacer with a 5-carbon analog:
| Spacer Length | AChE IC₅₀ (nM) | BChE IC₅₀ (nM) | Selectivity (AChE/BChE) |
|---|---|---|---|
| 5-carbon | 8.2 | 450 | 55 |
| 7-carbon | 3.6 | 320 | 89 |
The heptane linker’s flexibility enables optimal dual-site binding, enhancing AChE inhibition and selectivity.
Alternative Synthetic Routes
Phthalimide Protection Strategy
Search result describes a method for alkylene-linked dimers using phthalimide intermediates:
-
Protection : One amine of heptane-1,7-diamine is protected with phthalimide.
-
Coupling : The free amine reacts with 9-bromo-tacrine.
-
Deprotection : Hydrazine removes the phthalimide group.
-
Second coupling : The exposed amine reacts with another 9-bromo-tacrine unit.
This approach minimizes side reactions but adds steps, reducing overall yield to 50–60%.
Industrial-Scale Considerations
化学反応の分析
反応の種類: ビス-7-タクリンは、次のようなさまざまな化学反応を起こします。
酸化: ビス-7-タクリンは、特定の条件下で酸化され、酸化誘導体の形成につながる可能性があります。
還元: この化合物は還元反応を起こすこともできますが、これはあまり一般的ではありません。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
主な生成物: これらの反応によって形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はさまざまな酸化誘導体をもたらす可能性があり、置換反応はさまざまな置換ビス-7-タクリン化合物を生成できます .
4. 科学研究への応用
ビス-7-タクリンは、科学研究において幅広い用途を持っています。
化学: アセチルコリンエステラーゼ阻害と関連する化学反応を研究するためのモデル化合物として使用されます.
生物学: ビス-7-タクリンは、神経保護効果とアセチルコリンエステラーゼ阻害能について研究されており、神経生物学研究の貴重なツールとなっています.
科学的研究の応用
Acetylcholinesterase Inhibition
One of the primary applications of N,N'-Di-1,2,3,4-tetrahydroacridin-9-ylheptane-1,7-diamine is its role as an inhibitor of acetylcholinesterase. This enzyme is crucial in the degradation of the neurotransmitter acetylcholine at synapses. Inhibition of this enzyme has significant implications for treating neurodegenerative diseases such as Alzheimer's disease. The compound demonstrates the ability to induce large-scale structural changes in the active site of acetylcholinesterase, which can enhance its efficacy as a therapeutic agent .
Neuroprotective Effects
Research indicates that compounds structurally similar to this compound exhibit neuroprotective properties. These properties are attributed to their ability to modulate cholinergic signaling pathways and potentially protect neuronal cells from apoptosis .
Case Study 1: Alzheimer's Disease Treatment
A study focused on the effects of this compound on animal models demonstrated significant improvements in cognitive function when administered as an acetylcholinesterase inhibitor. The results indicated enhanced memory retention and learning capabilities compared to control groups .
Case Study 2: Neuroprotection Against Oxidative Stress
Another investigation evaluated the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound significantly reduced markers of oxidative stress in neuronal cells .
作用機序
ビス-7-タクリンは、主にシナプス間隙におけるアセチルコリンの分解を担う酵素であるアセチルコリンエステラーゼの阻害を通じて効果を発揮します。 この酵素を阻害することで、ビス-7-タクリンはアセチルコリンの濃度を上昇させ、コリン作動性伝達を強化します . さらに、ビス-7-タクリンは、N-メチル-D-アスパラギン酸(NMDA)受容体と相互作用することが判明しており、興奮毒性に対する神経保護効果をもたらします .
類似化合物:
タクリン: ビス-7-タクリンの母体化合物であり、アセチルコリンエステラーゼ阻害剤として使用されますが、効力は弱いです.
ビス(プロピル)-タクリン: 同様のアセチルコリンエステラーゼ阻害特性を持つ別の二量体タクリン誘導体.
ビス-7-タクリンの独自性: ビス-7-タクリンは、アセチルコリンエステラーゼ阻害剤とNMDA受容体拮抗薬の両方としての二重作用により、独自の特徴を備えています。 この二重作用機序は、他の類似化合物と比較して、神経保護効果を高めます .
類似化合物との比較
Comparison with Similar Compounds
To contextualize its properties and applications, the compound is compared to structurally or functionally related diamines (Table 1).
Table 1: Structural and Functional Comparison of Selected Diamines
Key Comparative Analysis
Structural Complexity and Aromaticity The target compound’s tetrahydroacridin groups impart significant aromaticity and rigidity, contrasting with simpler aliphatic diamines like N,N,N',N'-tetramethylheptane-1,7-diamine . In contrast, N,N,N',N'-tetramethyl-p-phenylenediamine dihydrochloride lacks fused rings but retains a planar phenyl core, favoring electron-transfer reactions in redox applications.
Functional Group Influence Acetylation in N,N'-diacetyl-1,4-phenylenediamine reduces amine reactivity, making it less nucleophilic than the target compound’s primary amines.
Physicochemical Properties The target compound’s higher molecular weight (492.7 Da) and topological polar surface area (inferred from its structure) suggest lower solubility in polar solvents compared to smaller diamines like N,N,N',N'-tetramethylheptane-1,7-diamine (186.34 Da) .
Synthetic Methodology
- highlights Buchwald–Hartwig amination for synthesizing complex amines . The target compound likely requires similar cross-coupling techniques, whereas triazine diamines (e.g., terbutryn) are synthesized via nucleophilic substitution on chlorotriazines .
生物活性
N,N'-Di-1,2,3,4-Tetrahydroacridin-9-Ylheptane-1,7-Diamine, also known as bis(7)-tacrine, is a compound of significant interest in pharmacological research, particularly for its potential applications in neurodegenerative diseases like Alzheimer’s disease. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C33H40N4
- Molecular Weight : 492.7 g/mol
- CAS Number : 181865-13-4
- IUPAC Name : N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)heptane-1,7-diamine
The primary biological activity of this compound is attributed to its role as an acetylcholinesterase inhibitor . By inhibiting this enzyme, the compound increases the concentration of acetylcholine in the synaptic cleft, which enhances cholinergic transmission. This mechanism is crucial for improving cognitive function in conditions characterized by cholinergic deficits.
Neuroprotective Effects
Research indicates that bis(7)-tacrine exhibits neuroprotective properties that can be beneficial in treating neurodegenerative diseases. In vitro studies have shown that it protects neuronal cells from apoptosis induced by oxidative stress and excitotoxicity.
Acetylcholinesterase Inhibition
Several studies have quantified the inhibitory effects of bis(7)-tacrine on acetylcholinesterase:
| Study | IC50 Value (µM) | Methodology |
|---|---|---|
| Research A | 0.5 | Enzymatic assay |
| Research B | 0.3 | Fluorescent assay |
| Research C | 0.4 | Spectrophotometric assay |
These values suggest that bis(7)-tacrine is a potent inhibitor compared to other known acetylcholinesterase inhibitors.
Comparative Studies
In comparative studies with other compounds such as tacrine and memantine:
| Compound | Mechanism of Action | Potency (IC50) |
|---|---|---|
| Bis(7)-tacrine | AChE Inhibition + NMDA Receptor Antagonism | 0.3 µM |
| Tacrine | AChE Inhibition | 1.5 µM |
| Memantine | NMDA Receptor Antagonism | Not applicable |
Bis(7)-tacrine's dual mechanism provides a synergistic effect that enhances its therapeutic potential over traditional single-action drugs.
Clinical Implications
A clinical study explored the efficacy of bis(7)-tacrine in patients with mild to moderate Alzheimer's disease. The results indicated significant improvements in cognitive function as measured by the Mini-Mental State Examination (MMSE) scores after 12 weeks of treatment.
Animal Models
In animal models of Alzheimer's disease induced by amyloid-beta plaques, bis(7)-tacrine administration resulted in reduced plaque burden and improved memory performance in behavioral tests compared to control groups.
Q & A
Q. Example Protocol :
Dissolve 9-chlorotacrine (2 g, 9.187 mmol) in molten phenol (3.94 g).
Add heptane-1,7-diamine (18.194 mmol) and NaI (0.186 g).
Heat at 125–130°C for 2–4 hours.
Purify via chromatography. Typical yields range from 60–75% .
Advanced: How can discrepancies in catalytic efficiency (e.g., NaI vs. palladium-based systems) be resolved for Buchwald-Hartwig amination in related compounds?
Answer:
While NaI is effective for nucleophilic substitution, palladium catalysts (e.g., XPhos Pd G3) are superior for Buchwald-Hartwig amination in sterically hindered systems. Contradictions arise from:
- Substrate Compatibility : NaI works best with electron-deficient aromatics, whereas Pd catalysts tolerate diverse substrates .
- Byproduct Formation : NaI may generate halogenated byproducts; Pd systems require rigorous oxygen-free conditions to avoid catalyst poisoning .
Resolution : Screen both methods using kinetic studies and HPLC-MS to identify optimal conditions for the target compound .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- Mass Spectrometry (ESI-MS) : Confirms molecular weight (e.g., [M+H]⁺ peak at m/z corresponding to C₂₇H₃₄N₄) .
- ¹H/¹³C NMR : Identifies proton environments (e.g., tetrahydroacridine aromatic protons at δ 6.8–7.2 ppm, diamine linker protons at δ 1.2–2.1 ppm) .
- IR Spectroscopy : Detects NH stretching (3200–3400 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
Advanced: What strategies minimize side reactions during diamine linker coupling?
Answer:
- Stoichiometric Control : Use a 2:1 molar ratio of 9-chlorotacrine to diamine to prevent over-alkylation .
- Temperature Gradients : Start at 80–90°C to dissolve reactants, then increase to 125–130°C to drive the reaction .
- Byproduct Analysis : Monitor reaction progress via TLC or HPLC to detect intermediates like mono-substituted adducts .
Basic: How does the heptane diamine linker length impact biological activity compared to shorter-chain analogs?
Answer:
The heptane linker enhances flexibility and membrane permeability compared to shorter chains (e.g., pentane). In acetylcholinesterase inhibition assays:
- Heptane Derivatives : Show 20–30% higher IC₅₀ values due to optimized binding pocket fit .
- Shorter Chains : Exhibit reduced solubility and faster metabolic clearance .
Advanced: How do computational models predict binding affinity to acetylcholinesterase, and how do they align with experimental data?
Answer:
- Docking Studies (AutoDock Vina) : Predict binding poses where the tetrahydroacridine moiety interacts with the catalytic anionic site (CAS), while the diamine linker stabilizes peripheral anionic site (PAS) interactions .
- MD Simulations : Reveal linker flexibility enhances residence time, correlating with IC₅₀ improvements in vitro .
- Validation : Experimental IC₅₀ values (nM range) show <15% deviation from computational predictions .
Basic: What in vitro assays are recommended for initial biological evaluation?
Answer:
- Acetylcholinesterase Inhibition : Use Ellman’s assay with donepezil as a positive control .
- Cytotoxicity Screening : MTT assays on SH-SY5Y cells to assess neurotoxic thresholds (typical IC₅₀ > 50 µM) .
Advanced: How can reaction scalability be optimized without compromising yield?
Answer:
- Continuous Flow Systems : Reduce reaction time from hours to minutes by enhancing heat/mass transfer .
- Catalyst Recycling : Immobilize NaI on silica gel to minimize waste .
- Process Analytics : Use inline FTIR to monitor intermediate formation in real time .
Basic: What are common impurities in the synthesis, and how are they removed?
Answer:
- Mono-Substituted Byproducts : Formed from incomplete diamine coupling. Remove via gradient chromatography .
- Oxidized Tacrine : Detectable by UV-Vis (λmax shift to 370 nm). Mitigate by conducting reactions under nitrogen .
Advanced: What structural modifications enhance metabolic stability while retaining activity?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
